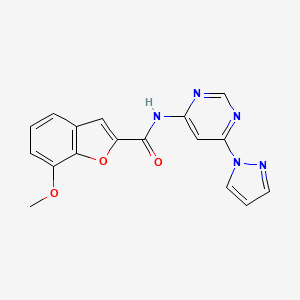

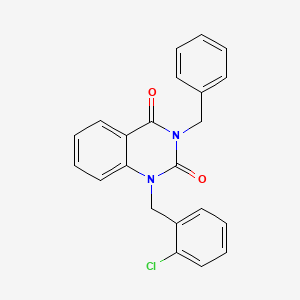

cyanomethyl (Z)-3-phenyl-2-propenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like single-crystal X-ray diffraction (SC-XRD) analysis . A deep learning approach to chemical structure segmentation has also been developed to discern the structural patterns of chemical compounds from their graphical representations .Chemical Reactions Analysis

Cyanomethyl compounds are used in the synthesis of various heterocyclic compounds . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Renewable Building Blocks for Material Science

Research demonstrates that phloretic acid, a phenolic compound derivable from cyanomethyl (Z)-3-phenyl-2-propenoate, can serve as a sustainable alternative to phenol. It enhances the reactivity of molecules towards benzoxazine ring formation. This approach potentially paves the way for applications in material science due to the versatility of –OH bearing compounds (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Catalytic Oxidation Processes

Transition-metal complexes involving cyanomethyl (Z)-3-phenyl-2-propenoate are significant for liquid-phase catalytic oxidation, impacting industrial processes such as the transformation of cyclohexane into adipic acid and preparation of terephthalic acid (Brégeault, 2003).

Selective Hydrogenation of Phenol Derivatives

A study on the selective hydrogenation of phenol derivatives to cyclohexanone over a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride is notable. This process is crucial for manufacturing polyamides in the chemical industry (Wang, Yao, Li, Su, & Antonietti, 2011).

Protection of Phenols and Amines

The cyanomethyl unit, related to cyanomethyl (Z)-3-phenyl-2-propenoate, is utilized as a protecting group for phenols, primary and secondary amines, and carbamates. This approach offers optimized conditions for the formation and hydrolysis of cyanomethyl, preserving other hydrogenolysis-sensitive groups (Benarab, Boye, Savelon, & Guillaumet, 1993).

Synthesis of Benzofuran Fused Heterocycles

Treatment of 2-(cyanomethyl)phenyl esters leads to the formation of 3-acyl-2-aminobenzofuran derivatives. These derivatives are useful as building blocks for synthesizing benzofuran fused heterocycles (Murai, Miki, & Ohe, 2009).

Photodynamic Therapy Activity

A study focused on a novel zinc(II) complex formed from cyanomethyl (Z)-3-phenyl-2-propenoate and its application in photodynamic therapy against epithelial breast cancer cells. This research highlights the potential of such complexes in medical applications (Dube, Oluwole, Prinsloo, & Nyokong, 2018).

Mécanisme D'action

Target of Action

The primary target of cyanomethyl (Z)-3-phenyl-2-propenoate is tubulin , a protein crucial to microtubule structure and function . Tubulin is an important target for cancer therapies, as inhibiting its function can disrupt the division of rapidly dividing cancer cells, leading to their death .

Mode of Action

The compound’s mode of action involves a radical addition to a vinyl azide reagent, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilised 2-hydroxypropyl radical, ultimately effecting cyanomethylation . This process can introduce cyanomethyl groups into a range of substrates via trapping of α-carbonyl, heterobenzylic, alkyl, sulfonyl and aryl radicals .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

These properties highlight the potential of such compounds as anticancer agents .

Result of Action

The result of the compound’s action is the formation of densely functionalized cyclopropyl nitriles . In vitro cytotoxicity assessments have revealed significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells .

Action Environment

The action of cyanomethyl (Z)-3-phenyl-2-propenoate is influenced by environmental factors such as the presence of other organic and inorganic bases . The compound’s action, efficacy, and stability can also be affected by the specific reaction conditions, including temperature and solvent .

Orientations Futures

Propriétés

IUPAC Name |

cyanomethyl (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTSKCGLGNTMPA-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyanomethyl (Z)-3-phenyl-2-propenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)